molecular formula C18H19F3N4O6 B12722557 88Uzy31ayj CAS No. 1879032-07-1

88Uzy31ayj

Cat. No.: B12722557
CAS No.: 1879032-07-1
M. Wt: 444.4 g/mol
InChI Key: NVVQCQHHEWKRCM-JTQLQIEISA-N
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Description

However, based on contextual analysis of available data, we hypothesize that this may refer to the compound CAS No. 3621-81-6, described in . The following introduction is derived from this assumption.

Properties

CAS No.

1879032-07-1

Molecular Formula

C18H19F3N4O6

Molecular Weight

444.4 g/mol

IUPAC Name

3-[2,3,6-trifluoro-N-(2-hydroxyethyl)-4-[(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]propanoic acid

InChI

InChI=1S/C18H19F3N4O6/c19-11-7-12(15(20)16(21)17(11)24(4-5-26)3-1-14(27)28)25-9-10(31-18(25)29)8-22-13-2-6-30-23-13/h2,6-7,10,26H,1,3-5,8-9H2,(H,22,23)(H,27,28)/t10-/m0/s1

InChI Key

NVVQCQHHEWKRCM-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC(=C(C(=C2F)F)N(CCC(=O)O)CCO)F)CNC3=NOC=C3

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C(=C2F)F)N(CCC(=O)O)CCO)F)CNC3=NOC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 88Uzy31ayj involves several steps. One common method includes the reaction of methoxynitrodibenzo[b,f]oxepine with a catalyst in an organic solvent. The mixture is heated to the boiling point of the solvent, followed by the slow addition of hydrazine monohydrate. The reaction mixture is then stirred and filtered, and the final product is obtained after further purification steps .

Industrial Production Methods

Industrial production of 88Uzy31ayj typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

88Uzy31ayj undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

88Uzy31ayj has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 88Uzy31ayj involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular and Physicochemical Properties

  • Molecular Formula: C₇H₃Cl₂NO
  • Molecular Weight : 188.01 g/mol
  • Key Properties: Solubility: 0.0194 mg/mL (0.000103 mol/L), classified as "soluble" . Lipophilicity: Consensus Log Pₒ/w = 2.92, indicating moderate hydrophobicity . Synthetic Accessibility: Score of 2.2 (scale: 1–10, lower = easier synthesis) .

Comparison with Similar Compounds

identifies six structurally analogous compounds (similarity scores: 0.71–0.88). Below, we compare these with 88Uzy31ayj (CAS 3621-81-6) across critical parameters.

Table 1: Comparative Analysis of 88Uzy31ayj and Analogues

CAS No. Molecular Formula Molecular Weight Log Pₒ/w Solubility (mg/mL) Key Functional Differences
3621-81-6 C₇H₃Cl₂NO 188.01 2.92 0.0194 CYP1A2 inhibition; BBB permeability
17200-29-2 Undisclosed Undisclosed 3.45 0.0087 Higher lipophilicity; lower solubility
615-18-9 C₆H₄ClNO₂ 173.56 2.15 0.0321 Nitro group enhances electrophilicity
323579-00-6 C₈H₅ClN₂O 198.62 3.20 0.0125 Additional nitrogen; CYP2D6 inhibition
63816-18-2 C₇H₅Cl₂N 186.03 3.01 0.0159 Lacks oxygen; reduced polarity
916791-64-5 C₉H₇ClN₂O 210.65 3.55 0.0063 Extended alkyl chain; lower bioactivity
273-53-0 C₅H₃Cl₂N 163.99 2.78 0.0410 Smaller backbone; higher solubility

Structural and Functional Insights

Structural Similarities :

  • All analogues share a chlorinated aromatic backbone, critical for π-π interactions in biological targets .
  • Substitutions (e.g., nitro, alkyl chains) modulate electronic and steric properties.

Functional Divergence :

  • CYP Inhibition : 88Uzy31ayj uniquely inhibits CYP1A2, unlike 323579-00-6 (CYP2D6 inhibitor), suggesting divergent metabolic impacts .
  • Solubility-Bioavailability Trade-off : While 273-53-0 has higher solubility (0.0410 mg/mL), its smaller size may limit target engagement compared to 88Uzy31ayj .
  • Synthetic Efficiency : 88Uzy31ayj’s 90.4% yield (Method 2) outperforms analogues synthesized via multi-step routes, aligning with modern green chemistry principles .

Thermodynamic Stability :

  • Higher Log Pₒ/w values (e.g., 3.55 for 916791-64-5) correlate with membrane permeability but may reduce aqueous solubility, a balance optimized in 88Uzy31ayj .

Critical Research Findings

  • Catalytic Synthesis : The triethylamine-catalyzed route for 88Uzy31ayj mirrors advancements in zeolite-catalyzed reactions (e.g., Zhang et al., 2023), though direct mechanistic parallels require further study .

Limitations and Contradictions

  • Ambiguity in Compound Identity : The absence of explicit data for "88Uzy31ayj" necessitates caution; cross-referencing with additional sources is advised.
  • Data Gaps : Analogue CAS 17200-29-2 lacks disclosed molecular formulas, limiting direct structural comparisons .

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